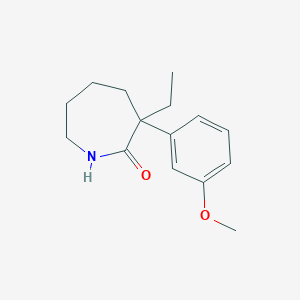

3-Ethyl-3-(3-methoxyphenyl)azepan-2-one

Beschreibung

3-Ethyl-3-(3-methoxyphenyl)azepan-2-one is a seven-membered lactam (azepan-2-one) featuring an ethyl group and a 3-methoxyphenyl substituent at the 3-position of the ring. For example, compounds like 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one (MW: 247.34 g/mol) share a similar backbone but differ in substituents, highlighting the role of functional groups in modulating reactivity and biological activity .

Eigenschaften

IUPAC Name |

3-ethyl-3-(3-methoxyphenyl)azepan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-3-15(9-4-5-10-16-14(15)17)12-7-6-8-13(11-12)18-2/h6-8,11H,3-5,9-10H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRHMXLAEBLVPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCCNC1=O)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-3-(3-methoxyphenyl)azepan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as an amino alcohol, in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents like toluene or dichloromethane to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethyl-3-(3-methoxyphenyl)azepan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

3-Ethyl-3-(3-methoxyphenyl)azepan-2-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 3-Ethyl-3-(3-methoxyphenyl)azepan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Azepanone Core

a) 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one

- Structure : Differs by replacing the methoxy group with a hydroxyl group on the phenyl ring and introducing a methyl group on the lactam nitrogen.

- Molecular weight: 247.34 g/mol .

- Activity: Hydroxyl-substituted azepanones, such as 1-(4-hydroxy-5-isopropyl-2-methylbenzyl)azepan-2-one, exhibit significant antioxidant effects comparable to butylated hydroxytoluene (BHT) .

b) 3-Ethyl-3-(3-methoxyphenyl)-1-methylazepan-2-one

- Structure : Includes an N-methyl group absent in the target compound.

- Impact : N-methylation may alter solubility and pharmacokinetics by reducing hydrogen-bonding capacity.

Azepanone Derivatives with Modified Aromatic Substituents

a) 1-(4-Hydroxy-5-isopropyl-2-methylbenzyl)azepan-2-one

- Structure : Features a bulky isopropyl group and hydroxyl-substituted benzyl moiety.

- Activity : Demonstrates potent antioxidant activity (IC₅₀ ≈ BHT) due to the hydroxyl group’s ability to scavenge free radicals .

b) Methoxmetamine (2-(3-methoxyphenyl)-2-(methylamino)cyclohexan-1-one)

- Structure: Cyclohexanone core with methoxyphenyl and methylamino groups.

Comparative Data Tables

Table 1: Structural and Physical Properties

*Calculated based on analog data .

Biologische Aktivität

3-Ethyl-3-(3-methoxyphenyl)azepan-2-one is a synthetic compound belonging to the azepane class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a seven-membered azepane ring substituted with an ethyl group and a methoxyphenyl moiety, which are critical for its biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial effects. For instance, derivatives with similar structures have shown activity against various bacterial strains, including multi-drug resistant organisms. In vitro tests demonstrated minimum inhibitory concentrations (MICs) ranging from 2 to 64 μg/mL against pathogens such as E. coli and MRSA .

Neuroprotective Effects

Research has highlighted the potential neuroprotective properties of azepane derivatives. Specifically, compounds that inhibit prolyl oligopeptidase (PREP), an enzyme implicated in neurodegenerative diseases, have been investigated. PREP inhibitors may reduce α-synuclein aggregation, a hallmark of Parkinson's disease . Given the structural similarities, it is hypothesized that this compound could exhibit similar neuroprotective effects.

The biological activity of this compound is likely mediated through multiple mechanisms:

- Enzyme Inhibition : Compounds in this class may act as inhibitors of serine proteases like PREP, affecting neuropeptide metabolism and aggregation processes.

- Antioxidant Activity : Some studies suggest that azepane derivatives can reduce oxidative stress by modulating reactive oxygen species (ROS) levels, contributing to their neuroprotective effects .

- Membrane Disruption : The antimicrobial action may involve disruption of bacterial cell membranes, leading to cell lysis.

Study on Antimicrobial Activity

A study conducted on structurally related azepane compounds revealed promising results against Gram-positive and Gram-negative bacteria. The compounds were tested using standard broth microdilution methods, confirming their efficacy in inhibiting bacterial growth .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Azepane A | 32 | E. coli |

| Azepane B | 16 | MRSA |

| Azepane C | 64 | K. pneumoniae |

Neuroprotective Study

In an experimental model of Parkinson's disease, a related compound was shown to significantly reduce α-synuclein aggregation and improve motor function in mice . This suggests that this compound could potentially offer similar benefits.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.